![molecular formula C6H6N4O B1384613 3-amino-2H-pyrazolo[3,4-b]pyridin-6-ol CAS No. 1511237-89-0](/img/structure/B1384613.png)
3-amino-2H-pyrazolo[3,4-b]pyridin-6-ol
Overview
Description
“3-amino-2H-pyrazolo[3,4-b]pyridin-6-ol” is a heterocyclic compound . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described, which are included in more than 5500 references .
Synthesis Analysis
The synthesis of “3-amino-2H-pyrazolo[3,4-b]pyridin-6-ol” has been reported in various studies . For instance, one study introduces a new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H .Molecular Structure Analysis
The molecular structure of “3-amino-2H-pyrazolo[3,4-b]pyridin-6-ol” has been analyzed in several studies . For example, one study provides a detailed analysis of the compound’s IR, 1H NMR, and 13C NMR spectra .Chemical Reactions Analysis
The chemical reactions involving “3-amino-2H-pyrazolo[3,4-b]pyridin-6-ol” have been studied . For instance, one research paper discusses the use of amorphous carbon-supported sulfonic acid (AC-SO3H) as an effective catalyst in the presence of ethanol as the reaction medium .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-amino-2H-pyrazolo[3,4-b]pyridin-6-ol” have been analyzed . For instance, one study provides details about the compound’s yield, melting point, and IR, 1H NMR, and 13C NMR spectra .Scientific Research Applications
Synthesis and Biomedical Applications
3-amino-2H-pyrazolo[3,4-b]pyridin-6-ol is part of the pyrazolo[3,4-b]pyridines group, notable for their diverse biomedical applications. These compounds, including over 300,000 variants like 3-amino-2H-pyrazolo[3,4-b]pyridin-6-ol, have been synthesized using various methods starting from preformed pyrazole or pyridine. Their biomedical applications are significant, though the specific roles of 3-amino-2H-pyrazolo[3,4-b]pyridin-6-ol in this context are not detailed in the source (Donaire-Arias et al., 2022).
Antibacterial Activity
Compounds related to 3-amino-2H-pyrazolo[3,4-b]pyridin-6-ol, such as 2,3-dihydrochromeno[4,3-d]pyrazolo[3,4-b]pyridine-1,6-diones, exhibit notable antibacterial activities. These activities underline the potential of 3-amino-2H-pyrazolo[3,4-b]pyridin-6-ol in antibacterial applications, though direct evidence for this specific compound is not provided in the source (Frolova et al., 2011).
Kinase-Focused Library Development
3-amino-2H-pyrazolo[3,4-b]pyridin-6-ol and related compounds have been used in the development of libraries for screening against kinases and other cancer drug targets. This highlights the compound’s potential utility in oncology research (Smyth et al., 2010).
Structural Studies
Structural studies of compounds like 3-amino-2H-pyrazolo[3,4-b]pyridin-6-ol, specifically 6-(pyrazol-1-yl)pyrazolo[3,4-b]pyridin-3-ol derivatives, have been conducted. These studies offer insights into the molecular structure and properties, which are crucial for understanding their potential applications (Wu et al., 2012).
Ultrasound-Promoted Synthesis
The synthesis of related pyrazolo[3,4-b]pyridine compounds using ultrasound-promoted methods demonstrates an innovative approach to the production of these chemicals, potentially including 3-amino-2H-pyrazolo[3,4-b]pyridin-6-ol (Nikpassand et al., 2010).
Safety And Hazards
Future Directions
The future directions for the research and development of “3-amino-2H-pyrazolo[3,4-b]pyridin-6-ol” have been discussed in several studies . For example, one study introduces a new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds, presenting several advantages, including room temperature conditions, short reaction time, and operational simplicity .
properties
IUPAC Name |
3-amino-2,7-dihydropyrazolo[3,4-b]pyridin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O/c7-5-3-1-2-4(11)8-6(3)10-9-5/h1-2H,(H4,7,8,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNNDGAHCJRBLOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC2=NNC(=C21)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-2H-pyrazolo[3,4-b]pyridin-6-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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